

stereoisomers of EDDS and their properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Edds	
Cat. No.:	B8803695	Get Quote

An In-depth Technical Guide to the Stereoisomers of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine-N,N'-disuccinic acid (**EDDS**) is a hexadentate chelating agent that has garnered significant attention as a biodegradable alternative to the persistent ethylenediaminetetraacetic acid (EDTA). The presence of two chiral centers in the **EDDS** molecule gives rise to three stereoisomers: (S,S)-**EDDS**, (R,R)-**EDDS**, and the meso form, (R,S)-**EDDS**. Crucially, the biological and environmental properties of **EDDS** are highly dependent on its stereochemistry. The (S,S) isomer is readily biodegradable, whereas the (R,R) and (R,S) isomers exhibit significantly lower rates of degradation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, metal chelation capabilities, and distinct biodegradation pathways of the **EDDS** stereoisomers, with a focus on the environmentally benign (S,S) form. Detailed summaries of key experimental protocols are provided, alongside structured data tables and process diagrams to support research and development activities.

Introduction

Aminopolycarboxylic acids are a class of chelating agents widely used in various industrial applications, including detergents, agriculture, and medicine, to control metal ion activity. For decades, EDTA has been the most prominent member of this class due to its strong metal-binding capacity and broad applicability. However, its poor biodegradability leads to its



accumulation in the environment, where it can remobilize toxic heavy metals from sediments. This has driven the search for effective, yet environmentally friendly, alternatives.

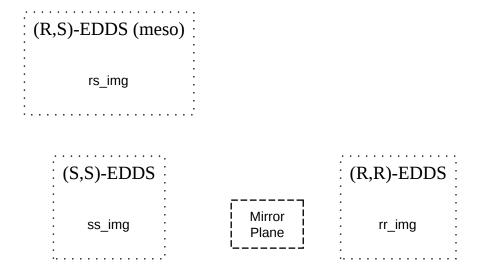
EDDS, and specifically its (S,S) stereoisomer, has emerged as a leading candidate.[1][2] It offers strong metal chelation comparable to EDTA for many ions while being readily mineralized by common microorganisms.[3] Understanding the unique properties of each **EDDS** stereoisomer is critical for its effective and sustainable application, particularly in sensitive fields such as environmental remediation and drug development, where stereochemistry can profoundly influence efficacy and toxicity.

The Stereoisomers of EDDS

EDDS possesses two chiral carbon atoms, leading to the existence of three distinct stereoisomers: the enantiomeric pair (S,S)-**EDDS** and (R,R)-**EDDS**, and the achiral meso isomer, (R,S)-**EDDS**.

- (S,S)-**EDDS**: This is the most significant isomer from a commercial and environmental perspective due to its high biodegradability.[1][2]
- (R,R)-EDDS: The enantiomer of (S,S)-EDDS, this isomer is resistant to biodegradation.[1][4]
- (R,S)-EDDS: This meso compound is also less biodegradable than the (S,S) form.[1]

The stereochemical configuration dictates how the molecule is recognized by microbial enzymes, which is the primary reason for the dramatic differences in biodegradability.





Click to download full resolution via product page

Figure 1: The three stereoisomers of Ethylenediamine-N,N'-disuccinic acid (EDDS).

Synthesis of EDDS Stereoisomers

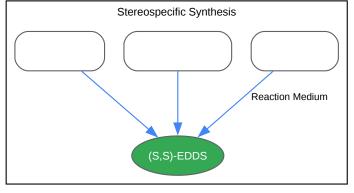
The synthesis route determines the stereochemical outcome of the final **EDDS** product. Stereospecific synthesis is required to produce the pure, biodegradable (S,S) isomer, while other methods yield a racemic mixture.

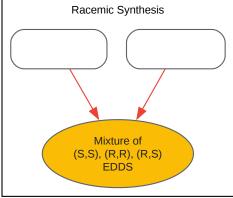
Stereospecific Synthesis of (S,S)-EDDS

The commercially preferred, biodegradable (S,S)-**EDDS** is produced via a stereospecific route using L-aspartic acid, a naturally occurring amino acid, as the chiral precursor. The reaction involves the alkylation of L-aspartic acid with 1,2-dibromoethane in a basic aqueous medium. [4][5]

Synthesis of Racemic EDDS Mixture

A mixture of all three stereoisomers ([S,S], [R,R], and [R,S]) is produced from the reaction of ethylenediamine with maleic acid or its anhydride.[4] This method is less common for applications where biodegradability is the primary concern.





Click to download full resolution via product page

Figure 2: Synthetic pathways for (S,S)-**EDDS** and a racemic mixture of **EDDS** isomers.



Experimental Protocols (Summary)

Protocol 3.3.1: Synthesis of (S,S)-**EDDS** from L-Aspartic Acid This process involves reacting a salt of L-aspartic acid (e.g., sodium L-aspartate) with 1,2-dibromoethane in an aqueous solution.[5]

- Reactant Preparation: L-aspartic acid is dissolved in an aqueous medium and neutralized with a strong base (e.g., NaOH, KOH) to form the corresponding salt. The pH is maintained in the basic range (typically pH 9-11).[5]
- Reaction: 1,2-dibromoethane is added to the solution of L-aspartate salt. The mixture is heated to drive the nucleophilic substitution reaction.
- Purification: The resulting solution contains the salt of (S,S)-EDDS along with unreacted L-aspartate. The product can be purified through techniques such as crystallization after acidification.

Protocol 3.3.2: Synthesis of Racemic **EDDS** This synthesis is based on the Michael addition of ethylenediamine to the double bond of maleic acid or its anhydride.

- Reaction: Ethylenediamine is reacted with maleic anhydride. This reaction typically yields a mixture of the (S,S), (R,R), and (R,S) isomers in a ratio of approximately 1:1:2.[4]
- Workup: The resulting product mixture is typically used as is for applications where stereoisomeric purity is not required.

Physicochemical Properties

The stereoisomers of **EDDS** share similar fundamental physicochemical properties, as these are primarily determined by the molecular formula and connectivity rather than the 3D arrangement of atoms.

Table 1: Physicochemical Properties of **EDDS**



Property	Value	Reference
Molecular Formula	C10H16N2O8	[6]
Molecular Weight	292.24 g/mol	[6]
Melting Point	220-222 °C	[6]
Density	~1.5 g/cm³	[6]
pK₃ values	pKa1: ~2.4, pKa2: ~3.9, pKa3: ~6.8, pKa4: ~9.8	[6]
Water Solubility (Acid form)	Very low	[6]

| Water Solubility (Trisodium salt) | High |[6] |

Metal Chelation Properties

EDDS is a hexadentate ligand, meaning it can form up to six coordinate bonds with a central metal ion, creating a stable octahedral complex. It uses its two nitrogen atoms and four carboxylate groups to bind metal ions. The stability of these metal complexes is quantified by the formation constant (Log K). The stereoisomers have very similar efficiencies in forming complexes with metal ions.[7]

Figure 3: Schematic of a hexadentate (S,S)-**EDDS** ligand chelating a central metal ion.

Table 2: Stability Constants (Log K) of Metal-**EDDS** Complexes Data for (S,S)-**EDDS** and a mixture of isomers in 0.1 M NaCl at 25 °C.



Metal Ion	(S,S)-EDDS (Log K)	EDDS Mixture (Log K)
Fe(III)	22.7	22.9
Cu(II)	18.2	18.3
Zn(II)	13.5	13.5
Mn(II)	8.97	8.69
Source: Orama et al., 2002[7]		

[8]

Experimental Protocol: Potentiometric Titration for Stability Constants

The stability constants of metal-**EDDS** complexes are typically determined by potentiometric titration.[7][8]

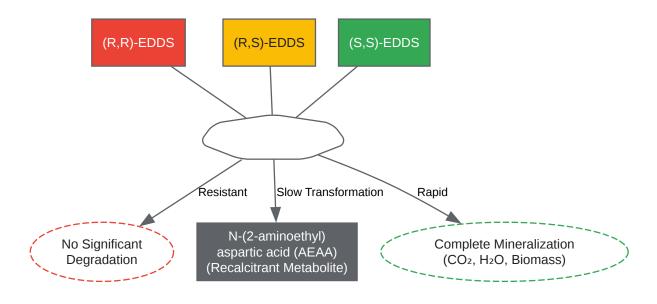
- System Setup: A solution containing the EDDS isomer, a metal salt (e.g., FeCl₃, CuSO₄), and a background electrolyte (e.g., 0.1 M NaCl) is prepared in a thermostatted vessel at a constant temperature (e.g., 25 °C).[7]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
- Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed using a
 computer program (e.g., SUPERQUAD).[7][8] The program refines a model of all protonation
 and complexation equilibria occurring in the solution to calculate the stability constants that
 best fit the experimental data.

Biodegradability of EDDS Stereoisomers

The most significant difference among the **EDDS** stereoisomers lies in their biodegradability. This property is typically assessed using standardized tests from the Organisation for Economic Co-operation and Development (OECD).



- (S,S)-**EDDS**: Readily and completely biodegradable. In tests simulating sewage treatment, removal rates of over 96% have been observed, primarily due to biodegradation.[1]
- (R,R)-**EDDS**: Recalcitrant. This isomer remains largely undegraded in standard biodegradability tests.[1][4]
- (R,S)-**EDDS** & Racemic Mixture: Incomplete biodegradation. The meso and (R,R) forms are biotransformed to a persistent metabolite, N-(2-aminoethyl) aspartic acid (AEAA), leading to limited mineralization of the total mixture (25-35% DOC removal).[1]



Click to download full resolution via product page

Figure 4: Differential biodegradation pathways of the EDDS stereoisomers.

Experimental Protocols (Summary)

Protocol 6.1.1: Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test, OECD 301B) This test measures the ultimate biodegradability of a substance by quantifying the carbon dioxide produced.

• Setup: The test chemical (as the sole carbon source) is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The system is aerated with CO₂-free air. [9]



- Measurement: The CO₂ evolved from the biodegradation process is trapped in a solution (e.g., Ba(OH)₂ or NaOH), and its amount is measured over a 28-day period.
- Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches the 60% pass level within a 10-day window during the 28-day test.[10] (R,R)-EDDS remains undegraded in this test.[1]

Protocol 6.1.2: Simulation Test - Activated Sludge Units (OECD 303A) This method simulates the conditions of a municipal wastewater treatment plant to assess the removal of a chemical.

- Setup: Two parallel activated sludge units are operated continuously. One unit (test) receives a feed of synthetic sewage containing the test substance, while the other (control) receives only the sewage.[11]
- Operation: The units are operated for an extended period to allow for acclimatization of the microbial population. Key parameters like hydraulic retention time and sludge age are controlled.
- Analysis: The concentration of the test substance (or Dissolved Organic Carbon, DOC) is measured in the influent and effluent of both units. The percentage of removal due to biodegradation is calculated by comparing the test and control units. (S,S)-EDDS shows >96% removal, while a mixture of isomers shows only 25-35% DOC removal.[1]

Applications and Relevance to Drug Development

The primary application of (S,S)-**EDDS** is as a green alternative to EDTA in detergents, cosmetics, and industrial cleaning.[6] Its high affinity for transition metals like iron and copper makes it effective in these roles.[6]

In the context of drug development, chelating agents are of interest for several reasons:

 Metal-induced Oxidative Stress: By sequestering redox-active metal ions like Fe(III) and Cu(II), chelators can prevent the generation of harmful reactive oxygen species. The antioxidant properties of (S,S)-EDDS could be explored in formulations to enhance drug stability.



- Chelation Therapy: While not a primary application, the principles of using biodegradable chelators to manage toxic metal overload could be an area of future research. The biodegradability of the (S,S)-EDDS ligand is a significant advantage over persistent chelators like EDTA.
- Drug Delivery: Metal complexes are sometimes used in drug delivery systems. A
 biodegradable ligand like (S,S)-EDDS could offer a safer carrier that is eliminated from the
 body after delivering its payload.

The profound impact of stereochemistry on the biological fate of **EDDS** serves as a critical case study for drug development professionals, highlighting that different stereoisomers of a chiral molecule can have vastly different pharmacokinetic and metabolic profiles.

Conclusion

Ethylenediamine-N,N'-disuccinic acid is a compelling example of stereochemistry's critical role in determining a molecule's environmental and biological properties. While all three stereoisomers—(S,S), (R,R), and (R,S)—exhibit similar and effective metal-chelating capabilities, only the (S,S) isomer is readily biodegradable. This isomer is completely mineralized by microorganisms, whereas the (R,R) and (R,S) isomers are recalcitrant or are converted to persistent metabolites. This distinction underscores the importance of stereospecific synthesis for producing an environmentally benign chelating agent. For researchers in environmental science and drug development, the case of **EDDS** provides a powerful illustration of how molecular chirality can govern interactions with biological systems, a fundamental principle in the design of safe and effective chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS), a transition metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Ethylenediaminetetraacetic acid Wikipedia [en.wikipedia.org]
- 3. Structural Basis for the Catalytic Mechanism of Ethylenediamine- N, N'-disuccinic Acid Lyase, a Carbon-Nitrogen Bond-Forming Enzyme with a Broad Substrate Scope PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US5554791A Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid Google Patents [patents.google.com]
- 6. EDDS Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Complexation of [S,S] and mixed stereoisomers of N,N'-ethylenediaminedisuccinic acid (EDDS) with Fe(III), Cu(II), Zn(II) and Mn(II) ions in aqueous solution | Semantic Scholar [semanticscholar.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Biodegradation of All Stereoisomers of the EDTA Substitute Iminodisuccinate by Agrobacterium tumefaciens BY6 Requires an Epimerase and a Stereoselective C-N Lyase -PMC [pmc.ncbi.nlm.nih.gov]
- 11. readinglength.com [readinglength.com]
- To cite this document: BenchChem. [stereoisomers of EDDS and their properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8803695#stereoisomers-of-edds-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com